N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
4-thiazolidinone derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, were synthesized and evaluated for their anticonvulsant activities. These compounds exhibited significant activity in tests designed to assess anticonvulsant efficacy. Specifically, compound 5i demonstrated considerable anticonvulsant activity without impairing learning and memory, suggesting a potential for the development of new therapeutic agents for epilepsy (Faizi et al., 2017).
Antimicrobial Activity
Several benzothiazole derivatives, including those similar to this compound, were synthesized and tested for antimicrobial activity. Results indicated variable and modest activity against a range of bacteria and fungi, highlighting the potential of these derivatives in antimicrobial applications (Patel et al., 2011).
Cytotoxicity and Anticancer Activity
Benzothiazole derivatives, including this compound, were synthesized and evaluated for cytotoxic and antimicrobial activities. Notably, certain compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential utility in cancer treatment (Nam et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-26-16-12-13-18-20(14-16)28-22(23-18)24-21(25)17-10-6-7-11-19(17)27-15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSGCDNVFKGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.